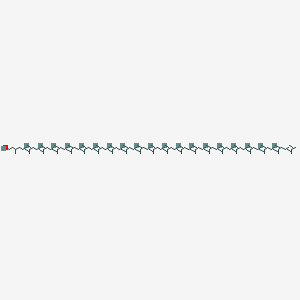

Dolichol 21

Vue d'ensemble

Description

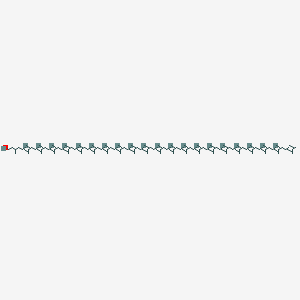

Dolichol refers to a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units . Dolichol plays a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichol (13~21) is a lipid carrier containing isoprene units and can be used for liposomes applied in drug delivery .

Synthesis Analysis

Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . LEW1, a cis-prenyltransferase, when expressed in Escherichia coli, catalyzes the formation of dolichol with a chain length around C80 in an in vitro assay .

Molecular Structure Analysis

Dolichol is composed of repeated units of isoprenoids and forms a long chain unsaturated molecule . It is known to be widely present in all eukaryotic cells .

Chemical Reactions Analysis

Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains . Dolichol is also involved in the transfer of the monosaccharides to the forming Glc3–Man9–GlcNAc2–Dolichol carrier .

Physical And Chemical Properties Analysis

Dolichol (13~21) is a lipid carrier containing isoprene units . It is predominantly synthesized in the endoplasmic reticulum and localized to the phospholipid bilayer .

Applications De Recherche Scientifique

Biomarker of Aging

Dolichol has been identified as a potential biomarker of aging. Its levels exhibit a quantitative correlation with age in various tissues and are not significantly altered by several age-dependent diseases. This correlation holds across different mammalian species, including humans. The accumulation of dolichol in tissues is not secondary to metabolic changes of aging and is altered appropriately by factors that modulate the aging rate, such as caloric restriction and physical exercise. These characteristics make dolichol a reliable indicator for studies related to biological age and aging mechanisms (Parentini et al., 2005).

Membrane Properties and Synaptic Function

Dolichol impacts the dynamic and static properties of biological membranes, particularly in the nervous system. Studies have shown that dolichol fluidizes and rigidifies synaptic plasma membranes in mice. This effect on membrane properties can have significant implications for synaptic function and neural communication (Wood et al., 1986).

Role in Glycosylation

Dolichol plays a critical role in protein glycosylation. It serves as a sugar carrier in the endoplasmic reticulum (ER) for N-linked glycosylation processes. In yeast Saccharomyces cerevisiae, cis-prenyltransferase enzymes involved in dolichol synthesis have distinct properties and localizations, implying specific physiological roles in the cell (Sato et al., 2001).

UV Radiation Protection

Dolichol may act as a natural barrier against harmful solar radiation. It has been found in human sebum and exhibits UV-absorbing properties that are enhanced upon UV irradiation. This suggests a potential role of dolichol in skin protection against solar radiation (Sgarbossa et al., 2004).

Metabolism and Biological Activity

Dolichol is involved in various biological activities, including antitumor, antivirus, modulation of blood sugar, protection of the liver, and hematogenesis. Its metabolism and accumulation in human tissues have been the subject of extensive research, revealing its slow metabolism and tendency to accumulate with age (Ling, 2008).

Congenital Disorders and Glycosylation Defects

Mutations in genes involved in dolichol biosynthesis can cause congenital disorders of glycosylation. Such disorders are characterized by decreased lipid-linked oligosaccharides leading to underglycosylated proteins or lipids. These conditions highlight the importance of dolichol in human physiology and development (Cantagrel & Lefeber, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83-henicosamethyltetraoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82-icosaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H172O/c1-85(2)43-23-44-86(3)45-24-46-87(4)47-25-48-88(5)49-26-50-89(6)51-27-52-90(7)53-28-54-91(8)55-29-56-92(9)57-30-58-93(10)59-31-60-94(11)61-32-62-95(12)63-33-64-96(13)65-34-66-97(14)67-35-68-98(15)69-36-70-99(16)71-37-72-100(17)73-38-74-101(18)75-39-76-102(19)77-40-78-103(20)79-41-80-104(21)81-42-82-105(22)83-84-106/h43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,105-106H,23-42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82-84H2,1-22H3/b86-45+,87-47+,88-49+,89-51+,90-53+,91-55+,92-57+,93-59+,94-61+,95-63+,96-65+,97-67+,98-69+,99-71+,100-73+,101-75+,102-77+,103-79+,104-81+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXDDOIRCRPFSR-FNXMTBRNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H172O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dolichol 21 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

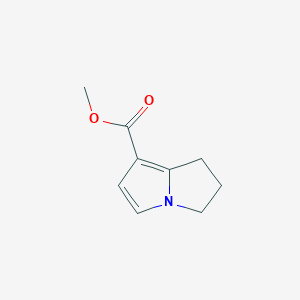

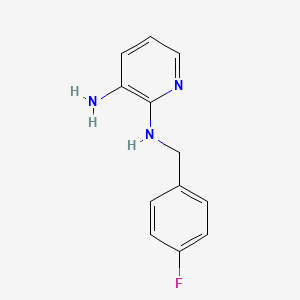

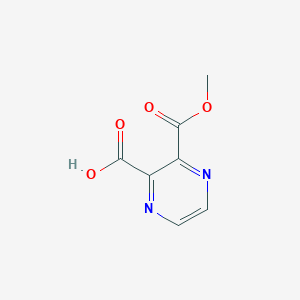

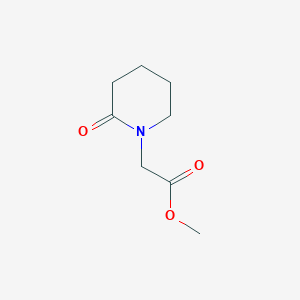

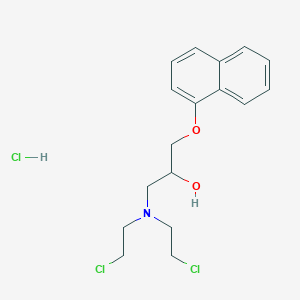

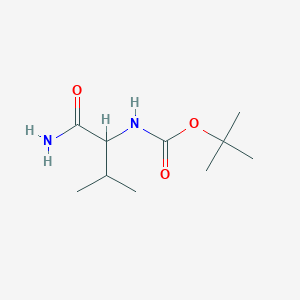

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)

![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)

![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)